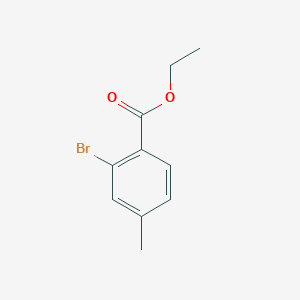

Ethyl 2-bromo-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEYHLPWGQVMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617971 | |

| Record name | Ethyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155694-82-9 | |

| Record name | Ethyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methylbenzoate: A Strategic Intermediate in Modern Organic Synthesis

This guide offers a comprehensive technical overview of Ethyl 2-bromo-4-methylbenzoate (CAS No. 155694-82-9), a pivotal building block for researchers, scientists, and professionals in drug development and material science. We will move beyond simple data recitation to explore the causality behind its synthesis, the strategic advantages of its reactivity, and its proven applications in creating complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic ester whose value lies in the specific arrangement of its functional groups. The bromine atom at the ortho position to the ester is an excellent leaving group, making it a prime site for substitution reactions, particularly palladium-catalyzed cross-couplings.[1] The methyl group at the para position influences the electronic properties of the aromatic ring, and the ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid.[1]

This distinct reactivity profile, governed by the positions of its substituents, allows for the selective and sequential synthesis of more complex molecular architectures, making it a highly valued intermediate.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 155694-82-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| SMILES | CCOC(=O)C1=CC=C(C=C1C)Br | [2] |

| InChIKey | DGEYHLPWGQVMQQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| LogP (Computed) | 2.93 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Strategic Synthesis: The Fischer Esterification Approach

The most direct and widely adopted method for preparing this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1] This classic reaction is a robust and scalable method that proceeds by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][3]

Causality in Experimental Design

The Fischer esterification is an equilibrium-driven process.[1] To ensure a high yield of the desired ester, the reaction equilibrium must be shifted towards the products. This is achieved through two key strategic choices:

-

Use of Excess Reagent: Employing ethanol not only as the reagent but also as the solvent creates a large molar excess, which, according to Le Chatelier's principle, drives the reaction forward.[1]

-

Catalysis and Dehydration: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used as a catalyst.[1][3][4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1] Sulfuric acid also acts as a dehydrating agent, removing the water formed during the reaction, which further pushes the equilibrium to the product side.

Sources

Chemical properties of Ethyl 2-bromo-4-methylbenzoate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-bromo-4-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, and strategic applications, grounding theoretical principles in practical, field-proven insights.

Introduction: A Versatile Building Block

This compound is a halogenated aromatic ester that has emerged as a strategically important building block in both medicinal chemistry and material science.[1] Its value lies in the orthogonal reactivity of its functional groups: a bromine atom, which serves as an excellent leaving group for cross-coupling reactions, and an ethyl ester moiety that can be readily modified.[1] The specific substitution pattern—with the bromine atom positioned ortho to the ester and meta to the activating methyl group—imparts a distinct reactivity profile, enabling chemists to perform selective and sequential transformations to construct complex molecular architectures.[1] This compound is particularly notable as a key precursor in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a significant class of oral anti-diabetic drugs.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and analysis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 220389-34-4 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | 275 °C (Predicted for isomer) | [3] |

| Density | ~1.38 g/cm³ (Predicted for similar compounds) | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane) | General Knowledge |

| Storage | Store at 4°C under an inert atmosphere | [2] |

Spectroscopic Signatures

Predictive analysis based on its structure and data from analogous compounds provides a clear expectation for its spectroscopic profile.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methyl group on the ring (a singlet around 2.4 ppm), and the three aromatic protons. The aromatic region should display a characteristic splitting pattern reflecting the 1,2,4-substitution.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (120-140 ppm range), the carbons of the ethyl group (~61 and 14 ppm), and the methyl group carbon (~21 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1730 cm⁻¹. Additional characteristic peaks would include C-H stretches for the aromatic and aliphatic groups and C-O ester stretches.[8]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1][9] This acid-catalyzed reaction with ethanol is a classic, equilibrium-driven process.

Causality in Experimental Design

The success of Fischer esterification hinges on Le Châtelier's principle. The reaction is reversible, so an excess of one reactant (typically the alcohol, ethanol) is used to drive the equilibrium towards the product. A strong protic acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the ethanol.[1][10] Removal of water as it is formed can also be used to drive the reaction to completion.

Generalized Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottomed flask charged with 2-bromo-4-methylbenzoic acid (1.0 eq), add a significant excess of anhydrous ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for several hours (e.g., 4-12 hours).[10]

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure ester.[8]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its suitability for palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[11] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters.[1]

Causality in Experimental Design: The reaction is driven by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) that cycles between Pd(0) and Pd(II) oxidation states. A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of ligand on the palladium catalyst is critical for stabilizing the complex and facilitating the key steps of oxidative addition and reductive elimination.

Representative Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for several hours.[12]

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: The crude product is typically purified by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[13] This palladium-catalyzed cross-coupling allows for the facile synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[13][14] this compound can be coupled with a wide range of primary and secondary amines.

Causality in Experimental Design: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[14] However, the key steps involve the coordination of the amine to the palladium center and subsequent deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). This forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand (e.g., BINAP, XantPhos, or bulky biarylphosphines) is critical to the success of the reaction, influencing catalyst stability and reactivity.[13][15]

Representative Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[15]

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating: Heat the sealed reaction vessel to the required temperature (typically 80-120 °C) until the starting material is consumed.

-

Workup: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its reagents. Based on data for analogous compounds, it should be handled with care.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17] Avoid contact with skin, eyes, and clothing.[16][18] In case of contact, rinse the affected area thoroughly with water.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is defined by the strategic placement of its functional groups, which allows for precise and high-yielding transformations, particularly in palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this compound provides a reliable and adaptable platform for constructing the complex molecular frameworks required for next-generation pharmaceuticals and advanced materials.

References

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. Available from: [Link]

-

PubChem. 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-(4-ethylphenyl_methyl_benzoic-acid-methyl-ester]([Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

-

The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Syntheses Procedure. ethyl 4-methylbenzoate. Available from: [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available from: [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

-

organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

-

PubChem. Ethyl p-toluate | C10H12O2. Available from: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

Sources

- 1. This compound| [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 [amp.chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. rsc.org [rsc.org]

- 7. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-bromo-4-methylbenzoate

Introduction

Ethyl 2-bromo-4-methylbenzoate is a halogenated aromatic ester of significant interest to the scientific community, particularly those in drug discovery and material science. Its strategic substitution pattern—comprising an ester, a methyl group, and a reactive bromine atom—makes it a highly versatile synthetic intermediate.[1] The bromine atom, positioned ortho to the electron-withdrawing ester group, serves as an excellent leaving group in various cross-coupling and substitution reactions, enabling the facile introduction of diverse functional groups.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, key reactions, and safe handling protocols, designed for researchers and drug development professionals.

Physicochemical and Molecular Data

A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 155694-82-9 | BenchChem[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| Boiling Point | 280.6 ± 23.0 °C (Predicted) | Guidechem[2] |

| Flash Point | 123.5 ± 22.6 °C (Predicted) | Guidechem[2] |

| InChI Key | DGEYHLPWGQVMQQ-UHFFFAOYSA-N | BenchChem[1] |

Synthesis via Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1] This acid-catalyzed reaction is a classic, equilibrium-driven process where an excess of the alcohol (ethanol) is used to drive the reaction toward the formation of the ethyl ester product.[1]

Causality of Experimental Design

The choice of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation is necessary to allow the weakly nucleophilic ethanol to attack the carbonyl, initiating the esterification process. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate. An excess of ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, shifting the reaction equilibrium to favor the product, in accordance with Le Châtelier's principle.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzoic acid (5.0 g, 23.2 mmol). Add 50 mL of absolute ethanol.

-

Catalyst Addition : Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with continuous stirring.

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) for 3 hours.

-

Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them with thin-layer chromatography (TLC), using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up : Once the starting material is consumed, allow the flask to cool to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator.

-

Extraction : Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of deionized water. Shake and separate the layers.

-

Neutralization : Wash the organic layer sequentially with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and then 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate) to afford the pure this compound as a liquid.

Spectroscopic Characterization

Note: Experimental spectra for this compound are not widely available in public databases. The following analysis is based on established principles of NMR and mass spectrometry and serves as a predictive guide for characterization.

Caption: Structure of this compound with key atoms labeled.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the ethyl and methyl groups.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. The H6 proton, being ortho to the electron-withdrawing ester group, would be the most deshielded. The H3 and H5 protons will have chemical shifts influenced by both the bromine and methyl groups. We expect a doublet for H6, a doublet for H5, and a singlet or narrow doublet for H3.

-

Ethyl Group (CH₂): The methylene protons (-OCH₂CH₃) adjacent to the ester oxygen will appear as a quartet around δ 4.3-4.4 ppm due to coupling with the adjacent methyl group protons.

-

Aromatic Methyl Group (CH₃): The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet around δ 2.3-2.4 ppm.

-

Ethyl Group (CH₃): The terminal methyl protons of the ethyl group (-OCH₂CH₃) will appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display ten unique carbon signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 165-167 ppm.

-

Aromatic Carbons (C1-C6): The six aromatic carbons will have distinct shifts. The carbon bearing the bromine (C2) and the carbon attached to the methyl group (C4) will be significantly influenced by these substituents. The remaining carbons (C1, C3, C5, C6) can be assigned based on standard substituent chemical shift increments.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂) is expected around δ 61 ppm, while the aromatic methyl carbon (Ar-CH₃) and the ethyl methyl carbon (-CH₃) will appear further upfield, typically around δ 21 ppm and δ 14 ppm, respectively.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~166 |

| Ar-H6 | ~7.7 (d) | ~134 |

| Ar-H5 | ~7.2 (d) | ~132 |

| Ar-H3 | ~7.5 (s) | ~128 |

| -OCH₂CH₃ | ~4.4 (q) | ~61 |

| Ar-CH₃ | ~2.4 (s) | ~21 |

| -OCH₂CH₃ | ~1.4 (t) | ~14 |

| Ar-C1 | - | ~130 |

| Ar-C2 (C-Br) | - | ~122 |

| Ar-C4 (C-CH₃) | - | ~142 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry : Electron impact (EI) mass spectrometry would show a molecular ion (M⁺) peak. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 242 (for ⁷⁹Br) and m/z 244 (for ⁸¹Br).

-

Infrared Spectroscopy : The IR spectrum will be dominated by a strong, sharp absorption band around 1720-1730 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. Additional bands corresponding to C-O stretching and aromatic C-H and C=C vibrations will also be present.

Reactivity and Key Synthetic Applications

This compound is a valuable building block precisely because its functional groups allow for selective and sequential chemical transformations.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Catalytic Cycle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation : In the presence of a base (e.g., K₂CO₃), an organoboron reagent (like an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki Coupling

-

Inert Atmosphere : To a dry Schlenk flask equipped with a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Degassing : Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction : Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC.

-

Work-up : After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can also be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the ortho-ester group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).[1] Common nucleophiles include amines, alkoxides, and thiols, allowing for the introduction of nitrogen, oxygen, or sulfur functionalities at the 2-position.[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not widely published, data from its precursor, 2-bromo-4-methylbenzoic acid, and related bromo-aromatic compounds provide a strong basis for hazard assessment.

-

Potential Hazards :

-

Handling and Personal Protective Equipment (PPE) :

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

-

Disposal :

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Conclusion

This compound is a synthetically valuable building block due to its strategically placed and reactive functional groups. Its straightforward synthesis via Fischer esterification and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and material scientists. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a research setting.

References

-

ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to Ethyl 2-bromo-4-methylbenzoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-bromo-4-methylbenzoate (CAS No. 155694-82-9; Molecular Formula: C₁₀H₁₁BrO₂; Molecular Weight: 243.10 g/mol ).[1] As a key intermediate in the synthesis of pharmaceuticals and functional organic materials, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[2] This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive characterization of the molecule. Each analytical technique is detailed with respect to its experimental protocol, data interpretation, and the causal relationship between molecular structure and spectral features.

Introduction: The Role and Rationale for Spectroscopic Analysis

This compound is a halogenated aromatic ester with significant utility in organic synthesis. The strategic placement of the bromo, methyl, and ethyl ester functionalities on the benzene ring provides multiple reactive sites for further chemical modification. The bromine atom, in particular, serves as an excellent leaving group in various cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity of a compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural picture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), which is magnetically isotropic and has a well-characterized residual solvent signal. A standard 5 mm NMR tube is used, and the spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired.

¹H NMR Spectroscopy: Proton Environments and Multiplicity

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H (H-6) |

| ~7.25 | d | 1H | Ar-H (H-5) |

| ~7.15 | s | 1H | Ar-H (H-3) |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, will be the most deshielded and appear as a doublet. The proton at the 5-position (H-5) will also be a doublet due to coupling with H-6. The proton at the 3-position (H-3), being ortho to the bromine atom, will likely appear as a singlet or a narrowly split doublet.

The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: A Carbon-by-Carbon Blueprint

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~142 | Ar-C (C-4) |

| ~134 | Ar-C (C-1) |

| ~132 | Ar-C (C-6) |

| ~130 | Ar-C (C-5) |

| ~128 | Ar-C (C-3) |

| ~122 | Ar-C (C-2) |

| ~61 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum. The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom (C-2) will be shifted upfield relative to the other substituted aromatic carbons due to the "heavy atom" effect. The carbons of the ethyl group and the aromatic methyl group will appear in the upfield region of the spectrum.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for assigning the structure of this compound based on its NMR data.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000-2850 | C-H stretch (aliphatic) | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium |

| ~1250, ~1100 | C-O stretch (ester) | Strong |

| Below 800 | C-Br stretch | Medium |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of C-H bonds in the ethyl and methyl groups will be indicated by absorptions in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The C-O single bond stretches of the ester will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally below 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

The mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small and volatile molecules. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Fragment Ion | Comments |

| 242/244 | [M]⁺ (C₁₀H₁₁BrO₂) | Molecular ion peak with isotopic pattern |

| 197/199 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 183/185 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group |

| 119 | [M - Br - CO]⁺ or [M - Br - C₂H₄O]⁺ | Complex fragmentation |

Interpretation of the Mass Spectrum:

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z 242 (for the ⁷⁹Br isotope) and another at m/z 244 (for the ⁸¹Br isotope).

Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 197/199, and the loss of the entire ethyl ester group to give a fragment at m/z 183/185. Further fragmentation of the aromatic ring can also be observed.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS data provides a self-validating and comprehensive structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This detailed spectroscopic guide serves as an essential reference for scientists utilizing this versatile building block in their research and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methylbenzoate via Fischer Esterification

Abstract

Ethyl 2-bromo-4-methylbenzoate is a key halogenated aromatic ester that serves as a versatile building block in medicinal chemistry and materials science.[1] Its synthesis via the classic Fischer esterification of 2-bromo-4-methylbenzoic acid offers a robust, scalable, and atom-economical route. This guide provides a comprehensive examination of this synthesis, grounded in mechanistic principles and field-proven experimental protocols. We will dissect the causality behind each procedural step, offering a self-validating workflow designed for reproducibility and high yield.

The Strategic Importance of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Its primary advantages lie in its simplicity and the use of direct, relatively inexpensive reagents.[2] The reaction is an equilibrium process, and a core principle of its successful application is the strategic manipulation of reaction conditions to favor product formation, in accordance with Le Châtelier's Principle.[3][4][5] For the synthesis of this compound, this involves reacting 2-bromo-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.[1][6]

The main challenge is the reversible nature of the reaction.[7][8] To achieve high conversion, the equilibrium must be shifted towards the ester. This is typically accomplished by two primary methods:

-

Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol in this case), which also often serves as the solvent, drives the reaction forward.[7][8][9] Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield from ~65% to ~97% at equilibrium.[9]

-

Removing Water: As water is a product, its removal from the reaction mixture as it forms will continuously shift the equilibrium to the right.[2][8] This can be done using a Dean-Stark apparatus, particularly with non-polar co-solvents like toluene, or by using a strong dehydrating agent as the catalyst, such as concentrated sulfuric acid.[2][5][7]

Mechanistic Deep Dive: The "PADPED" Pathway

The Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism.[2][10] The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) effectively summarizes the six key reversible steps.[9]

-

Protonation (P): The reaction is initiated by the protonation of the carbonyl oxygen of 2-bromo-4-methylbenzoic acid by the strong acid catalyst (e.g., H₂SO₄).[2][9][11] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][8][11]

-

Addition (A): The nucleophilic oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon.[2][10] This forms a tetrahedral oxonium ion intermediate.[11]

-

Deprotonation (D): A proton is transferred from the oxonium ion to a base (another molecule of the alcohol).[2][10] This results in a neutral tetrahedral intermediate.

-

Protonation (P): One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst.[2][10] This converts the hydroxyl group into a good leaving group: water.[9][11]

-

Elimination (E): The lone pair of electrons on the remaining oxygen atom reforms the double bond with the carbon, expelling the water molecule.[9][10][11]

-

Deprotonation (D): The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[2][10]

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Role |

| 2-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10.0 g | 0.0465 | Starting Material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | ~1.71 | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | ~0.036 | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~100 mL | - | Neutralizing Wash |

| Sodium Chloride (Sat. Sol.) | NaCl | 58.44 | ~50 mL | - | Aqueous Wash (Brine) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-4-methylbenzoic acid (10.0 g) and absolute ethanol (100 mL).[6]

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While swirling, slowly and carefully add concentrated sulfuric acid (2.0 mL).[12] Causality: The addition of strong acid to alcohol is exothermic; cooling prevents overheating. Sulfuric acid is a potent dehydrating agent and must be handled with extreme care.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[3][6][12] Maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[3][12] Remove the excess ethanol under reduced pressure using a rotary evaporator.[7] Causality: Removing the bulk solvent simplifies the subsequent extraction.

-

Extraction: To the concentrated residue, add cold water (~50 mL) and ethyl acetate (~100 mL).[7] Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently, and allow the layers to separate. The organic layer (top) contains the desired ester.

-

Neutralization Wash: Drain the aqueous layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[1][7] Continue washing until effervescence ceases upon addition of the bicarbonate solution. Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted 2-bromo-4-methylbenzoic acid by converting it to its water-soluble sodium salt.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine, 1 x 50 mL).[1][7] Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1][7] Swirl the flask occasionally for 10-15 minutes. Filter the solution to remove the drying agent.

-

Final Concentration: Remove the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often an oil.[7]

-

Purification (If Necessary): The crude product is often of sufficient purity for many applications. For higher purity, the product can be purified by vacuum distillation or flash column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes.[1][6][13]

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is recommended.

-

¹H-NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the aromatic ring (a singlet), and the aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the ester functional group. Look for a strong C=O (ester carbonyl) stretch typically around 1720-1730 cm⁻¹.[13] The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

Conclusion

The Fischer esterification is a time-honored, yet highly effective, method for the synthesis of esters like this compound. By understanding the underlying reversible mechanism and strategically applying Le Châtelier's Principle through the use of excess alcohol and an acid catalyst, researchers can reliably produce this valuable intermediate. The detailed, self-validating protocol presented in this guide provides a clear and reproducible pathway, from reaction setup to final product characterization, empowering scientists in their synthetic endeavors.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

University of California, Riverside. Fischer Esterification. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Mthis compound. Retrieved from [Link]

-

Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

BYJU'S. Fischer esterification reaction. Retrieved from [Link]

-

Chemistry Steps. Fischer Esterification. Retrieved from [Link]

-

University of Toronto. esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

National Institutes of Health. Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

-

Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol [PDF]. Retrieved from [Link]

Sources

- 1. This compound| [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. nbinno.com [nbinno.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. sciencemadness.org [sciencemadness.org]

- 13. prepchem.com [prepchem.com]

Reactivity of the bromine atom in Ethyl 2-bromo-4-methylbenzoate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 2-bromo-4-methylbenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for the versatile reactivity of its carbon-bromine bond. This guide provides a comprehensive exploration of the chemical behavior of the bromine atom within this molecule, grounded in established mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic and steric factors governing its reactivity and detail its participation in key transformation classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive dehalogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecular architectures for pharmaceuticals and functional materials.[1][2]

Molecular Architecture and Inherent Reactivity

This compound is a halogenated aromatic ester whose synthetic utility is primarily derived from the bromine atom's capacity to function as an excellent leaving group.[1] The reactivity of the C-Br bond is not intrinsic but is finely modulated by the electronic and steric environment imposed by the other substituents on the benzene ring.

-

Electronic Effects : The reactivity is dictated by a push-pull electronic interplay. The ethyl ester group (-COOEt) at the ortho position is strongly electron-withdrawing, which activates the aromatic ring towards certain transformations.[1][3] Conversely, the methyl group (-CH₃) at the para position is electron-donating. This specific arrangement creates a unique electronic landscape that influences the feasibility and outcome of various reactions.

-

Steric Effects : The bulky ethyl ester group at the ortho position to the bromine atom introduces significant steric hindrance.[4][5] This steric crowding can impede the approach of catalysts and reagents, a critical factor that must be considered in reaction design.[4][6] In some cases, this hindrance can surprisingly accelerate reactions by destabilizing the ground state of the aryl halide.[4]

Caption: Molecular structure of this compound.

Synthesis via Fischer Esterification

The most common and direct route to synthesize this compound is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid.[1][2][7] This acid-catalyzed reaction with ethanol is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it forms.[1]

Experimental Protocol: Fischer Esterification

-

Reagent Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-4-methylbenzoic acid (1.0 eq), anhydrous ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[2][8]

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under vacuum.

-

Extraction : Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude ester by column chromatography on silica gel or by vacuum distillation to obtain this compound.[2]

Key Transformations of the Bromine Atom

The C-Br bond is the molecule's primary reactive center, enabling a wide array of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in pharmaceutical and agrochemical industries.[10][12] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13][14]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[2][13] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere : To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), and a suitable ligand (e.g., SPhos, XPhos).[15]

-

Reagent Addition : Add a base, typically an inorganic carbonate or phosphate like K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the solvent (e.g., dioxane, toluene, often with a small amount of water).[12]

-

Reaction : Heat the mixture to the required temperature (typically 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[13][16]

-

Workup and Purification : Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.[13][15]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0) |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, Toluene | Solubilizes reagents |

| Temperature | 60-120 °C | Provides activation energy |

This reaction is a premier method for constructing C-N bonds by coupling aryl halides with a wide range of amines.[1][17] The choice of a sterically hindered phosphine ligand is often critical to the success of this transformation, as it facilitates the reductive elimination step.[18]

Representative Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere : In a glovebox or under argon, combine the aryl bromide (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[17]

-

Solvent : Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction : Heat the mixture, typically between 80-110 °C, until the reaction is complete.

-

Workup and Purification : After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and purify by chromatography.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted olefins.[2][19] The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[19]

Representative Protocol: Heck Reaction

-

Reagent Setup : Combine the aryl bromide (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), a palladium source like Pd(OAc)₂ or Pd(dba)₂, a phosphine ligand if necessary, and a base such as Cs₂CO₃ or Et₃N in a suitable solvent (e.g., DMF, NMP).[20]

-

Reaction : Heat the mixture to 80-140 °C. The reaction often requires elevated temperatures to proceed efficiently with aryl bromides.[21]

-

Workup and Purification : Upon completion, cool the mixture, filter off inorganic salts, and remove the solvent. The crude product is then purified via extraction and column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of the strong electron-withdrawing ethyl ester group ortho to the bromine atom can activate the ring sufficiently to allow for Nucleophilic Aromatic Substitution (SNAr).[1]

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is enhanced by the electron-withdrawing group, which delocalizes the negative charge. The subsequent loss of the bromide leaving group restores aromaticity.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles such as ammonia, primary amines, or hydroxide ions can displace the bromine atom under appropriate conditions to yield the corresponding 2-amino or 2-hydroxy-4-methylbenzoate derivatives.[1]

Reductive Dehalogenation

The bromine atom can be selectively removed and replaced with a hydrogen atom in a process known as reductive dehalogenation or hydrodehalogenation. This transformation is useful when the bromo group is used as a temporary blocking group to direct substitution to other positions. Aryl bromides are more readily reduced than aryl chlorides, allowing for selective dehalogenation.[22]

Common Methods for Reductive Dehalogenation

-

Catalytic Hydrogenation : This method involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.[22]

-

Hydride Reagents : Reagents such as lithium aluminum hydride (LiAlH₄) can reduce aryl bromides, although this method is less common due to the high reactivity of the hydride.[23][24]

-

Radical-based reductions : Systems using reagents like isopropanol as a reductant and a radical initiator can also be employed for this transformation.[25]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its bromine atom is a product of a delicate balance between the electron-withdrawing nature of the ortho-ester and the electron-donating character of the para-methyl group, compounded by steric influences. This guide has detailed its central role in forming C-C, C-N, and C-H bonds through robust and widely-utilized methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive dehalogenation. A thorough understanding of these reaction pathways and the causal factors behind experimental choices empowers researchers to strategically incorporate this compound into the synthesis of complex and high-value molecules.

References

-

This compound | - Benchchem.

-

Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - ECHEMI.

-

An In-depth Technical Guide to the Precursors for the Synthesis of Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.

-

Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.

-

Exploring the Synthesis Pathways of Mthis compound.

-

Kinetic studies of the Suzuki reaction with Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.

-

Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

-

2-Bromo-4-methylbenzoic acid 97 7697-27-0 - Sigma-Aldrich.

-

Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com.

-

220389-34-4 | Ethyl 4-bromo-2-methylbenzoate - ChemScene.

-

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem.

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal.

-

Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH.

-

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications.

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.

-

Steric Effects in the Reaction of Aryl Radicals on Surfaces | Langmuir - ACS Publications.

-

Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry.

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.

-

Buchwald–Hartwig amination - Wikipedia.

-

Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides | The Journal of Organic Chemistry - ACS Publications.

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube.

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.

-

ethyl 4-methylbenzoate - Organic Syntheses Procedure.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

-

Reductions of aryl bromides in water at room temperature - PMC - NIH.

-

7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.

-

Heck Reaction - Chemistry LibreTexts.

-

Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

-

(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate.

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.

-

Cross-coupling reaction - Wikipedia.

-

Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol - stoltz2.caltech.edu.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

-

The Heck coupling reactions of aryl bromides with styrene - ResearchGate.

-

(PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate.

-

Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes | Organic Letters - ACS Publications.

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination.

Sources

- 1. This compound| [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 25. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

An In-depth Technical Guide to the Structural Elucidation of Ethyl 2-bromo-4-methylbenzoate

Section 1: Compound Profile & Strategic Overview

Introduction to Ethyl 2-bromo-4-methylbenzoate

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its strategic importance in medicinal chemistry and material science stems from the distinct reactivity of its functional groups: the bromo substituent, the methyl group, and the ethyl ester. The bromine atom, an excellent leaving group, facilitates nucleophilic aromatic substitution and provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2] This versatility makes it a valuable building block for synthesizing pharmaceutical agents, such as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors used in anti-diabetic drugs.[1] This guide provides a comprehensive, multi-technique approach to unequivocally confirm the structure of this compound, ensuring the integrity of subsequent research and development.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | ChemScene[3] |

| Molecular Weight | 243.10 g/mol | PubChem |

| CAS Number | 155694-82-9 | PubChem |

| Appearance | Colorless to Light yellow clear liquid | TCI |

| Purity | ≥97% | ChemScene[3] |

The Integrated Analytical Strategy

Caption: Integrated workflow for the structural analysis of this compound.

Section 2: Primary Structure Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton wool plug directly into a 5 mm NMR tube.[4]

-

Instrument : A 400 MHz (or higher) NMR spectrometer.

-

Parameters for ¹H NMR :

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16, depending on concentration.

-

-

Parameters for ¹³C NMR :

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 512-1024, due to the lower natural abundance of ¹³C.

-

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).[5]

Data Interpretation: The ¹H NMR Spectrum

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. Each unique proton or group of equivalent protons generates a distinct signal characterized by its chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Aromatic) | ~7.75 | Doublet (d) | 1H | Ortho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled to H-5. |

| H-5 (Aromatic) | ~7.30 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-3. |

| H-3 (Aromatic) | ~7.20 | Singlet/Doublet (s/d) | 1H | Ortho to the bromine atom. May appear as a singlet or a narrowly split doublet. |

| -OCH₂CH₃ | ~4.35 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. Split into a quartet by the three neighboring -CH₃ protons. |

| -Ar-CH₃ | ~2.40 | Singlet (s) | 3H | Aromatic methyl group, appears as a sharp singlet. |

| -OCH₂CH₃ | ~1.38 | Triplet (t) | 3H | Split into a triplet by the two neighboring -CH₂ protons. |

Data Interpretation: The ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., carbonyl, aromatic, aliphatic).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | ~166.0 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-4 (Aromatic) | ~142.0 | Aromatic carbon bearing the methyl group. |

| C-1 (Aromatic) | ~133.0 | Aromatic carbon attached to the ester group. |

| C-5 (Aromatic) | ~131.5 | Aromatic C-H. |

| C-3 (Aromatic) | ~129.0 | Aromatic C-H. |

| C-6 (Aromatic) | ~128.0 | Aromatic C-H. |

| C-2 (Aromatic) | ~122.0 | Aromatic carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |

| -OCH₂CH₃ | ~61.5 | Methylene carbon of the ethyl group, deshielded by oxygen. |

| -Ar-CH₃ | ~21.5 | Aromatic methyl carbon. |

| -OCH₂CH₃ | ~14.2 | Methyl carbon of the ethyl group. |

Section 3: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Justification : GC-MS is the ideal technique for volatile, thermally stable compounds like this compound. It provides simultaneous purity assessment (via GC) and mass analysis (via MS).

-

GC Parameters :

-

Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230 °C.

-

Interpreting the Mass Spectrum

The mass spectrum will exhibit several key features that confirm the structure.

-

The Molecular Ion (M⁺˙) : The most critical feature is the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[6][7][8]

-

Key Fragmentation Pathways : EI is a high-energy technique that causes the molecular ion to fragment in predictable ways. Analyzing these fragments provides a "fingerprint" of the molecule's structure.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

[M - 45]⁺ : Loss of the ethoxy radical (•OCH₂CH₃) is a common fragmentation for ethyl esters, leading to the stable benzoyl cation at m/z 197/199.[9]

-

[M - Br]⁺ : Loss of the bromine radical gives a fragment at m/z 163, confirming the presence of bromine on the ring.

-

Other Fragments : Further loss of carbon monoxide (CO) from the benzoyl cation (m/z 197/199 → 169/171) is also expected.

Section 4: Functional Group Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Justification : ATR-IR is a modern, convenient method that requires minimal sample preparation. A single drop of the liquid sample is placed directly onto the ATR crystal.

-

Procedure :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place one drop of this compound onto the crystal.

-

Acquire the sample spectrum.

-

The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

-

Analysis of the IR Spectrum

The IR spectrum provides clear, diagnostic evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3000-2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Confirms the presence of sp³ C-H bonds. |

| ~1725 | C=O Stretch | Ester Carbonyl | A strong, sharp absorbance in this region is definitive proof of the ester functional group.[10] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1270, ~1100 | C-O Stretch | Ester Linkage | These two stretches are characteristic of the C(=O)-O-C ester linkage.[11] |

Section 5: Synthesizing the Data: A Self-Validating Conclusion

The true power of this analytical approach lies in the convergence of evidence from orthogonal techniques. No single method provides the complete picture, but together, they form an unassailable confirmation of the structure.

-

NMR Spectroscopy establishes the carbon-hydrogen framework, showing a 1,2,4-trisubstituted benzene ring, an ethyl group, and a methyl group, and confirming their connectivity through the ester linkage.

-

Mass Spectrometry confirms the correct molecular weight (243.10 g/mol ) and elemental composition (presence of one bromine atom via the M⁺˙/M+2 pattern). The fragmentation pattern is entirely consistent with the structure determined by NMR.

-

Infrared Spectroscopy provides independent confirmation of the essential functional groups—the ester carbonyl (C=O) and the aromatic ring (C=C)—corroborating the findings of both NMR and MS.